H-Lys-Ala-Ala-OH
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Overview
Description
H-Lys-Ala-Ala-OH is a tripeptide composed of lysine, alanine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Ala-Ala-OH typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled on a solid resin, with each amino acid being added sequentially. The process involves the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers that utilize SPPS. These machines can produce peptides with high purity and yield by precisely controlling the reaction conditions and sequence of amino acid additions .
Chemical Reactions Analysis
Types of Reactions
H-Lys-Ala-Ala-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Protecting groups: Such as BOC (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect amino groups during synthesis.
Coupling reagents: Such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (diisopropylcarbodiimide) to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are the desired peptides with specific sequences and structures. Modifications can lead to peptides with altered properties, such as increased stability or enhanced biological activity .
Scientific Research Applications
H-Lys-Ala-Ala-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of new materials and biotechnological applications
Mechanism of Action
The mechanism of action of H-Lys-Ala-Ala-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Ala-Val-Gly-OH: Another lysine-containing tetrapeptide with immunoactive properties.
H-Ala-Ala-OH: A dipeptide composed of two alanine residues, used in studies of peptide transport and absorption.
Uniqueness
Its combination of lysine and alanine residues allows for specific interactions and modifications that are not possible with other peptides .
Properties
IUPAC Name |
2-[2-(2,6-diaminohexanoylamino)propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIJIFCXUCZHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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